N-acetyl-D-[UL-13C6]glucosamine
Description
Properties
IUPAC Name |
N-[(3R,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)(2,3,4,5,6-13C5)oxan-3-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO6/c1-3(11)9-5-7(13)6(12)4(2-10)15-8(5)14/h4-8,10,12-14H,2H2,1H3,(H,9,11)/t4-,5-,6-,7-,8?/m1/s1/i4+1,5+1,6+1,7+1,8+1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVRNDRQMDRJTHS-WCMCXALXSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[13C@@H]1[13C@H]([13C@@H]([13C@H](O[13CH]1O)CO)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-acetyl-D-[UL-13C6]glucosamine can be synthesized through chemical methods that introduce carbon-13 isotopes into glucose molecules. The process typically involves the acetylation of glucosamine with acetic anhydride in the presence of a base such as pyridine . The labeled glucose is then converted to this compound through a series of chemical reactions.
Industrial Production Methods
Industrial production of N-acetyl-D-glucosamine, including its labeled derivatives, often involves the degradation of chitin, a natural polymer found in the exoskeletons of crustaceans and insects . Enzymatic methods using chitinase can efficiently convert chitin to N-acetyl-D-glucosamine. For labeled compounds, the process includes the incorporation of carbon-13 isotopes during the synthesis .
Chemical Reactions Analysis
Types of Reactions
N-acetyl-D-[UL-13C6]glucosamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding acids.
Reduction: Reduction reactions can convert it to amines.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-acetyl-D-glucosaminic acid, while reduction can produce N-acetyl-D-glucosamine derivatives with different functional groups .
Scientific Research Applications
N-acetyl-D-[UL-13C6]glucosamine has a wide range of applications in scientific research:
Chemistry: Used as a tracer in metabolic studies to understand the pathways of carbohydrate metabolism.
Biology: Helps in studying the role of glucosamine derivatives in cellular processes and signaling pathways.
Industry: Utilized in the production of biopolymers and as a precursor for various biochemical compounds.
Mechanism of Action
N-acetyl-D-[UL-13C6]glucosamine exerts its effects by participating in the biosynthesis of glycoproteins and glycosaminoglycans. It promotes the formation of N-linked glycans, which are essential for protein folding and stability . The compound interacts with enzymes and proteins involved in glycosylation, influencing cellular signaling and immune responses .
Comparison with Similar Compounds
Similar Compounds
N-acetyl-D-glucosamine: The non-labeled version, widely used in similar applications but lacks the tracing capability of the labeled compound.
N-acetylgalactosamine: Another amino sugar with similar properties but different biological roles.
Glucosamine: A precursor in the biosynthesis of glycosaminoglycans, commonly used in dietary supplements.
Uniqueness
N-acetyl-D-[UL-13C6]glucosamine is unique due to its stable isotope labeling, which allows for precise tracking in metabolic studies. This feature makes it invaluable for research requiring detailed analysis of metabolic pathways and biochemical processes .
Q & A
Q. What standardized protocols are recommended for tracking glucose metabolism using N-acetyl-D-[UL-13C6]glucosamine in cellular systems?
this compound is incubated with cells to enter glycolytic metabolism via the salvage pathway. After cellular uptake, it integrates into glycoconjugates through endoplasmic reticulum and Golgi apparatus glycosyltransferases. Metabolites are analyzed using liquid chromatography-mass spectrometry (LC-MS) for isotopic enrichment tracing. Key steps include:
Q. Which analytical methods are most effective for quantifying isotopic enrichment in metabolic studies?
- LC-MS : Enables sensitive detection of 13C-labeled glycolytic intermediates (e.g., UDP-N-acetylglucosamine) and glycoconjugates. Tributylamine or triethylamine buffers enhance ionization efficiency for sugar metabolites .
- NMR Spectroscopy : Useful for structural analysis of isotopically labeled glycans, particularly when site-specific 13C labeling (e.g., C-2 in ) is employed to study molecular dynamics .
Q. How can researchers ensure isotopic purity and avoid interference from unlabeled analogs?
- Validate purity via high-resolution mass spectrometry (HRMS) or isotope ratio mass spectrometry (IRMS).
- Use chromatographic separation (e.g., ion-exclusion chromatography) to distinguish labeled and unlabeled species.
- Pre-treat samples with enzymatic digestion (e.g., β-N-acetylhexosaminidase) to confirm specificity of labeled metabolites .
Advanced Research Questions
Q. How should experimental designs account for time-dependent metabolic depletion of this compound in dynamic tracing studies?
- Perform time-course assays (e.g., 0–24 hrs) to monitor metabolite depletion rates. For example, in B16-F10 melanoma cells, endogenous ManNAc 6-phosphate and CMP-NeuNAc are fully depleted within 24 hrs when competing with labeled analogs.
- Use kinetic modeling to estimate turnover rates and pathway bottlenecks .
Q. How do isotopic impurities (e.g., partial 13C labeling) affect data interpretation in NMR or MS studies?
- Partial labeling at non-uniform positions (e.g., C-2 vs. UL-13C6) can skew metabolic flux calculations. For example, highlights site-specific labeling for NMR, whereas UL-13C6 (uniform labeling) is required for comprehensive pathway analysis.
- Correct for natural 13C abundance (1.1%) using background subtraction algorithms in MS data processing .
Q. What methodologies enable the integration of this compound into synthetic glycans for glycomics research?
- Chemoenzymatic synthesis: Use glycosyltransferases (e.g., galactosyltransferases) to incorporate labeled GlcNAc into glycans.
- Track incorporation via LC-MS/MS or MALDI-TOF to analyze glycan topology and metabolic routing.
- Applications include studying heparan sulfate biosynthesis and bacterial exopolysaccharide assembly .
Q. How is this compound utilized in molecular dynamics simulations of glycosaminoglycans (GAGs)?
Q. What role does this compound play in enzyme inhibition studies?
- Acts as a competitive inhibitor of β-N-acetylhexosaminidase, with IC50 values determined via fluorometric assays using 4-methylumbelliferyl substrates.
- Isotopic labeling distinguishes enzyme-derived vs. exogenous substrate turnover in kinetic assays .
Key Considerations for Experimental Design
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
